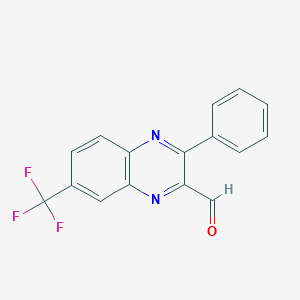
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by its complex structure, which includes an indole ring, a phenylmethyl group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the enantioselective hydrolysis of D,L-tryptophanamide using specific bacterial strains capable of producing amidase . This process results in the production of L-tryptophan with high yield and stereoselectivity. The reaction conditions often involve optimizing the fermentation medium to enhance amidase activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered bacterial strains. These strains are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound. The process may also include purification steps to isolate the compound from the fermentation broth.
化学反応の分析
Types of Reactions
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be selectively oxidized using reagents like N-sulfonyl oxaziridine.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid natural products .
科学的研究の応用
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It can act as an agonist for hydroxycarboxylic acid receptor 3 and modulate synaptic transmission by regulating D-amino acid neurotransmitters . This modulation can affect various biochemical pathways, including those involved in dopamine biosynthesis .
類似化合物との比較
Similar Compounds
L-Tryptophanamide: Similar in structure but differs in stereochemistry.
N-Benzylglycyl-Nα-(2-phenylethyl)-: Shares the phenylmethyl and phenylethyl groups but has different functional groups attached to the indole ring.
Uniqueness
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is unique due to its specific stereochemistry and the presence of both phenylmethyl and phenylethyl groups
特性
CAS番号 |
540483-32-7 |
|---|---|
分子式 |
C28H30N4O2 |
分子量 |
454.6 g/mol |
IUPAC名 |
(2R)-2-[[2-(benzylamino)acetyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C28H30N4O2/c33-27(20-29-18-22-11-5-2-6-12-22)32-26(17-23-19-31-25-14-8-7-13-24(23)25)28(34)30-16-15-21-9-3-1-4-10-21/h1-14,19,26,29,31H,15-18,20H2,(H,30,34)(H,32,33)/t26-/m1/s1 |
InChIキー |
MVLSQEIQTWLALY-AREMUKBSSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)

![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)

